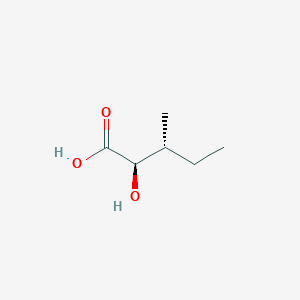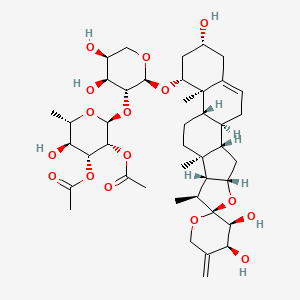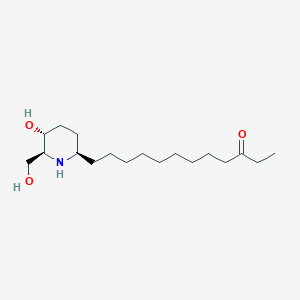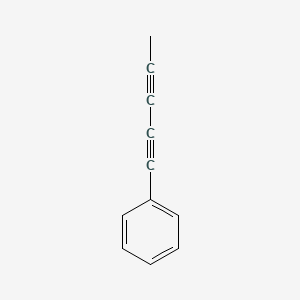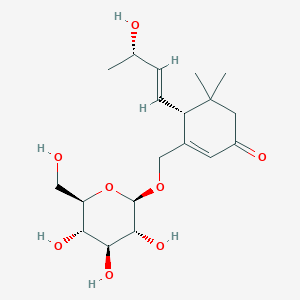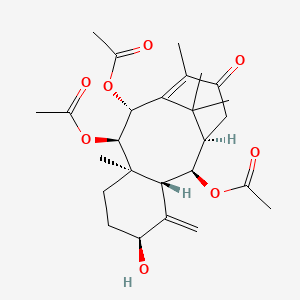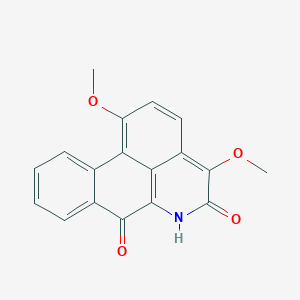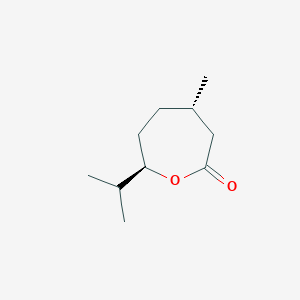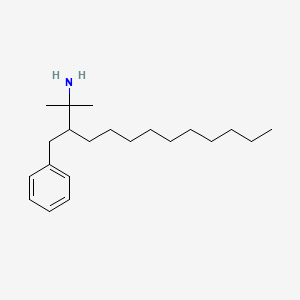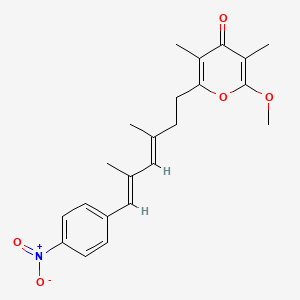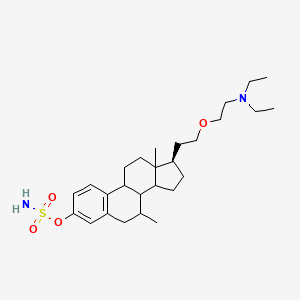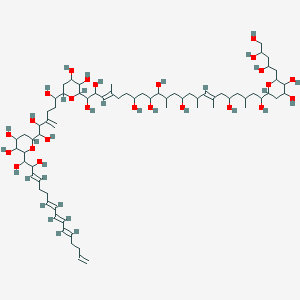
Amphidinol 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphidinol 2 is a natural product found in Amphidinium klebsii with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
- Amphidinol 2 has demonstrated notable antifungal and antimicrobial activities. Martinez et al. (2019) identified amphidinol 22, a derivative of amphidinol, showing both anticancer and antifungal activities, suggesting the potential of amphidinol compounds in these areas (Martinez et al., 2019).
- Houdai et al. (2005) explored amphidinol analogues, including amphidinol 2, and their membrane permeabilizing actions, highlighting their significant antifungal activity (Houdai et al., 2005).
- Cutignano et al. (2017) isolated new members of the amphidinol family, which showed antifungal activity against Candida albicans, supporting the potential application of amphidinol compounds in antifungal treatments (Cutignano et al., 2017).
Hemolytic Activity
- Amphidinol 2 is known for its potent hemolytic activity. A study by Paul et al. (1995) isolated amphidinol 2 as a potent hemolytic and antifungal agent, indicating its effectiveness in lysing red blood cells (Paul et al., 1995).
Biosynthetic Research
- Research by Houdai et al. (2001) on the biosynthesis of amphidinol 2 provided insights into its chemical structure and formation, which is crucial for understanding its bioactivity and potential applications (Houdai et al., 2001).
Membrane-Permeabilizing Activities
- The study of amphidinol 2's interaction with biological membranes has been a significant area of interest. Houdai et al. (2004) examined the membrane permeabilizing actions of amphidinol 3, an analogue of amphidinol 2, comparing it with other polyene antibiotics, and highlighted its unique non-detergent mechanism of action (Houdai et al., 2004).
Chemical Structure and Configuration Analysis
- The structural analysis of amphidinol compounds, including amphidinol 2, has been pivotal in understanding their biological activities. For example, Manabe et al. (2012) confirmed the absolute configuration of amphidinol 3, contributing to the broader understanding of amphidinol structures (Manabe et al., 2012).
Potential in Antitumor Applications
- Abreu et al. (2019) investigated the production of amphidinols by the marine microalga Amphidinium carterae, indicating the presence of compounds consistent with antitumoral activity, suggesting possible applications of amphidinol in cancer research (Abreu et al., 2019).
Eigenschaften
Produktname |
Amphidinol 2 |
|---|---|
Molekularformel |
C71H122O25 |
Molekulargewicht |
1375.7 g/mol |
IUPAC-Name |
(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol |
InChI |
InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+ |
InChI-Schlüssel |
LNUIEJGKZGFNMR-WZHIWWTGSA-N |
Isomerische SMILES |
CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
Kanonische SMILES |
CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
Synonyme |
amphidinol 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



